The molecule consists of a positively charged tetraethylammonium cation (Et4N+) and a negatively charged acetate anion (CH3COO-). Four water molecules are hydrogen-bonded to the cation, forming a tetrahydrate structure []. The bulky ethyl groups (Et) of the cation and the delocalization of charge in the acetate anion contribute to the good solubility of TEAA•4H2O in organic solvents [].
TEAA•4H2O is typically synthesized by the reaction of tetraethylamine (Et4N) with acetic acid (CH3COOH) according to the following equation:
(Et)₄N + CH₃COOH → (Et)₄N(OCOCH₃) + H₂O
TEAA•4H2O finds application in various organic reactions. Here are two examples:
TEAA•4H2O can act as a catalyst for the ring-opening reaction of 1,3,2-dioxaphospholanes with nucleophiles [].
TEAA•4H2O can be used in the preparation of ether phospholipids, which are important components of cell membranes [].
Specific reaction conditions and detailed mechanisms for these reactions might require further literature exploration.
TEAA•4H₂O has been studied for its ability to create membranes selectively permeable to carbon dioxide (CO₂) while hindering the passage of other gases like hydrogen (H₂) and methane (CH₄). This property makes it a potential candidate for developing membranes for CO₂ capture technologies. A study published in the Journal of Membrane Science demonstrated the use of TEAA•4H₂O in preparing such membranes. Source: Separation of Carbon Dioxide from Hydrogen and Methane using Supported Ionic Liquid Membranes, Journal of Membrane Science:
The unique properties of TEAA•4H₂O make it a valuable reagent in organic synthesis. Research has explored its application in:
Flammable